Endrin Ketone Exhibits a Distinct Hepatotoxicity Profile: 8-Fold Serum ALT Elevation vs. No ALT Change for Endrin
In a direct head-to-head 15-day dietary study in male Sprague-Dawley rats, endrin ketone (0.25 mg/kg/day) produced an 8-fold increase in serum alanine aminotransferase (ALT) levels without altering hepatobiliary function. In stark contrast, the parent compound endrin (0.25 or 0.5 mg/kg/day) caused altered hepatobiliary function but no change in serum ALT or aspartate aminotransferase (AST) levels. Endrin aldehyde (0.5 mg/kg/day) induced an even more severe response, with a 10-fold increase in ALT and a 5-fold increase in AST [1].
| Evidence Dimension | Hepatotoxicity (Serum ALT Elevation) |
|---|---|
| Target Compound Data | 8-fold increase in serum ALT at 0.25 mg/kg/day |
| Comparator Or Baseline | Endrin: No change in serum ALT or AST at 0.25 or 0.5 mg/kg/day; Endrin aldehyde: 10-fold increase in ALT and 5-fold increase in AST at 0.5 mg/kg/day |
| Quantified Difference | Endrin ketone is hepatotoxic via ALT elevation, while endrin is not. Endrin ketone is less potent in elevating ALT than endrin aldehyde. |
| Conditions | Male Sprague-Dawley rats, 15-day dietary exposure, 0.25 mg/kg/day dose for endrin ketone and endrin, 0.5 mg/kg/day for endrin aldehyde |
Why This Matters
This distinct biomarker profile is critical for toxicological risk assessment and for selecting the correct analytical standard for studies focused on metabolite-specific liver injury mechanisms.
- [1] Young RA, Mehendale HM. Effect of endrin and endrin derivatives on hepatobiliary function and carbon tetrachloride-induced hepatotoxicity in male and female rats. Food Chem Toxicol. 1986 Aug;24(8):863-8. PMID: 3781435. (Data from Table 2-3, ATSDR Toxicological Profile for Endrin). View Source
